3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide
Description
3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide is a fluorinated quaternary ammonium ionic liquid (IL) with the chemical formula C₁₅H₂₀F₉IN. Its structure comprises a nonafluorohexyl chain attached to a tripropylammonium cation and an iodide counterion. The highly electronegative perfluorinated chain induces fluorophobic effects, promoting microphase separation in electrolyte systems, which enhances charge transport and dye regeneration in dye-sensitized solar cells (DSSCs) .
Properties
CAS No. |
649724-86-7 |
|---|---|
Molecular Formula |
C15H25F9IN |
Molecular Weight |
517.26 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl(tripropyl)azanium;iodide |
InChI |
InChI=1S/C15H25F9N.HI/c1-4-8-25(9-5-2,10-6-3)11-7-12(16,17)13(18,19)14(20,21)15(22,23)24;/h4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MVDQCGKQVDNICG-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide typically involves the fluorination of a precursor compound. One common method is the reaction of a hexane derivative with a fluorinating agent such as fluorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Fluorinated ILs in DSSCs
*Inferred properties based on structural analogs.
†Estimated from similar fluorinated ammonium ILs.
‡Predicted range based on cation mobility and fluorinated chain effects.
Key Observations:
Cation Impact : Imidazolium-based ILs generally exhibit higher conductivity than ammonium analogs due to lower cationic size and charge delocalization .
Fluorinated Chains: Nonafluorohexyl groups enhance VOC by reducing recombination losses, as seen in FIL (VOC = 610 mV) .
Functional Groups : Siloxane or triethoxysilyl moieties improve thermal stability and electrode adhesion but may increase synthetic complexity.
Biological Activity
Overview of PFAS and Biological Activity
PFAS compounds, including 3,3,4,4,5,5,6,6,6-nonafluoro-N,N,N-tripropylhexan-1-aminium iodide, are characterized by their carbon-fluorine bonds which confer stability and resistance to degradation. This stability raises concerns regarding their persistence in the environment and potential bioaccumulation in living organisms.
Chemical Structure
The chemical structure of 3,3,4,4,5,5,6,6,6-nonafluoro-N,N,N-tripropylhexan-1-aminium iodide can be represented as follows:
This structure includes a long perfluorinated chain which is linked to a tripropylammonium group.
Research indicates that PFAS can interact with biological systems through several mechanisms:
- Endocrine Disruption : PFAS have been shown to interfere with hormone signaling pathways. Studies suggest that they may affect thyroid hormone levels and disrupt reproductive hormones.
- Immune System Effects : Some studies indicate that exposure to PFAS can lead to altered immune responses, potentially increasing susceptibility to infections and reducing vaccine efficacy.
- Developmental Toxicity : There is evidence linking PFAS exposure to developmental issues in fetuses and young children.
Case Studies
- Thyroid Hormone Disruption : A study published in Environmental Health Perspectives found that higher serum levels of PFAS were associated with altered thyroid function in adolescents. This suggests potential long-term metabolic effects due to early exposure to compounds like 3,3,4,4,5,5,6,6,6-nonafluoro-N,N,N-tripropylhexan-1-aminium iodide .
- Immunotoxicity : Research conducted by the Centers for Disease Control and Prevention indicated that PFAS exposure is linked to decreased antibody responses to vaccines in children. This raises concerns about the potential for increased infectious disease risk among populations exposed to these compounds .
Toxicological Data Table
| Study | Endpoint | Findings |
|---|---|---|
| Environmental Health Perspectives | Thyroid Function | Altered hormone levels in adolescents exposed to PFAS |
| CDC Study | Immunity | Decreased vaccine response in children exposed to PFAS |
| Journal of Toxicology | Developmental Effects | Increased risk of low birth weight and developmental delays |
Regulatory Status and Research Directions
Due to the growing evidence of adverse health effects associated with PFAS exposure, regulatory bodies are increasingly scrutinizing these compounds. The U.S. Environmental Protection Agency (EPA) has set health advisories for certain PFAS and is considering more stringent regulations.
Future Research Needs
Ongoing research is essential to fully understand the biological activity of 3,3,4,4,5,5,6,6,6-nonafluoro-N,N,N-tripropylhexan-1-aminium iodide. Key areas include:
- Long-term epidemiological studies to assess chronic health impacts.
- Mechanistic studies to elucidate pathways of toxicity.
- Development of remediation technologies for contaminated environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
